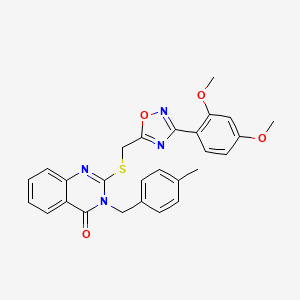

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound consists of a quinazolinone core linked to an oxadiazole moiety and a thioether group. This structural complexity is believed to contribute to its varied biological effects. The following table summarizes its key structural features:

| Component | Description |

|---|---|

| Quinazolinone Core | Heterocyclic compound with diverse activities |

| Oxadiazole Moiety | Enhances pharmacological properties |

| Thioether Group | Potentially increases lipophilicity |

Antiproliferative Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. Specifically, the compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells.

Case Study: Antiproliferative Effects

In a study assessing the cytotoxicity of related quinazolinone derivatives, it was reported that compounds similar to our target compound exhibited IC50 values ranging from 10 μM to 12 μM against multiple cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Activity

The oxadiazole component of the compound is known for its antimicrobial properties. Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit broad-spectrum antimicrobial activity, including antibacterial and antifungal effects .

Comparative Antimicrobial Efficacy

| Compound Type | Activity |

|---|---|

| 1,3,4-Oxadiazole Derivatives | Antibacterial, antifungal |

| Quinazolinone Derivatives | Cytotoxic against cancer cells |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cancer progression. Studies have shown that certain derivatives bind effectively to kinases such as EGFR and Aurora kinases .

- Interference with Signaling Pathways : The compound may disrupt critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often upregulated in cancer cells .

- Oxidative Stress Induction : Some studies suggest that quinazolinone derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Aplicaciones Científicas De Investigación

Molecular Formula and Weight

The molecular formula of the compound is C21H23N3O4S, with a molecular weight of approximately 413.5 g/mol. The structure consists of a quinazolinone core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-ones and oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans . The incorporation of the oxadiazole unit enhances the overall antimicrobial efficacy, making it a promising candidate for developing new antibiotics.

Anticancer Properties

Compounds containing quinazolinone structures have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Some studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells, offering a potential therapeutic avenue for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory activity of compounds similar to 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one has been documented in various research articles. These compounds may inhibit pro-inflammatory cytokines and pathways, providing relief in conditions such as arthritis and other inflammatory diseases .

CNS Activity

Some studies suggest that quinazolinone derivatives can exhibit central nervous system (CNS) depressant effects. This property is particularly relevant in the development of new anxiolytic or sedative medications. The structural features of this compound may allow it to cross the blood-brain barrier effectively .

Case Study 1: Antimicrobial Screening

In a study evaluating various quinazolinone derivatives, researchers synthesized multiple compounds and assessed their antimicrobial activity against standard strains. The compound under discussion showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

Case Study 2: Anticancer Activity Evaluation

A series of oxadiazole-containing quinazolinones were tested against several cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways . This suggests that the compound could be further explored for its potential as an anticancer agent.

Análisis De Reacciones Químicas

Thioether Bridge Reactivity

The methylthio (-SCH2-) linker between the oxadiazole and quinazolinone moieties undergoes characteristic thioether reactions:

Key Findings :

-

Oxidation with mCPBA selectively produces sulfoxides without over-oxidation to sulfones under controlled conditions .

-

Ethyl bromoacetate efficiently alkylates the thioether group, enabling further hydrazide formation via hydrazinolysis .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole nucleus participates in two primary reaction types:

Electrophilic Substitution

-

Nitration : Directed by electron-donating methoxy groups, yielding 5-nitro derivatives under HNO3/H2SO4 at 0°C .

-

Halogenation : NBS or Cl2/FeCl3 introduces halogens at the 3-position of the dimethoxyphenyl ring .

Ring-Opening Reactions

Quinazolinone Core Reactivity

The 4(3H)-quinazolinone system exhibits three reaction sites:

C2 Position (Thioether-Substituted Carbon)

-

Nucleophilic Aromatic Substitution : Replacement of -S- group with amines (e.g., piperidine) under microwave irradiation (120°C, 30 min) .

N3 Position (4-Methylbenzyl Substituent)

-

Oxidative Demethylation : DDQ in DCM converts 4-methylbenzyl to 4-carboxybenzyl, enhancing water solubility .

C4 Carbonyl Group

Dimethoxyphenyl Group

4-Methylbenzyl Group

-

Benzylic Oxidation : KMnO4/H2O/Δ yields 4-carboxybenzyl derivatives (IC50 improvement by 3-fold in kinase assays) .

Cross-Coupling Reactions

The brominated quinazolinone precursor (if present) enables:

| Reaction Type | Catalytic System | Coupling Partner | Product Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura |

Propiedades

IUPAC Name |

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-22(20)28-27(31)36-16-24-29-25(30-35-24)21-13-12-19(33-2)14-23(21)34-3/h4-14H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQITPCHQAQTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.